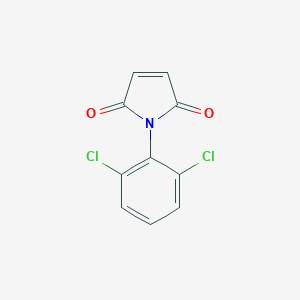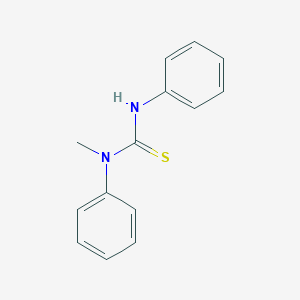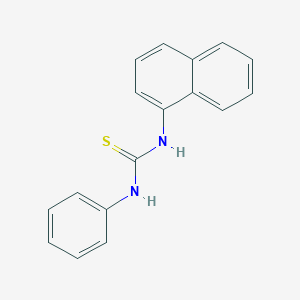![molecular formula C13H11NO5S B188452 Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]- CAS No. 62547-03-9](/img/structure/B188452.png)
Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-, also known as 5-Phenylsulfonate Salicylic Acid (PSSA), is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. PSSA is a derivative of salicylic acid and has a chemical structure consisting of a phenylamino group, a sulfonyl group, and a hydroxyl group attached to a benzene ring.
Mecanismo De Acción
The mechanism of action of PSSA is not fully understood, but it is believed to involve the inhibition of various enzymatic pathways. PSSA has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins, which are involved in the regulation of inflammation and pain. PSSA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. This inhibition of HDACs has been linked to the anti-cancer properties of PSSA.
Efectos Bioquímicos Y Fisiológicos
PSSA has been shown to have various biochemical and physiological effects. In vitro studies have shown that PSSA inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. PSSA has also been shown to exhibit anti-inflammatory and analgesic properties in animal models. In addition, PSSA has been shown to inhibit the proliferation and induce apoptosis of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PSSA in lab experiments is its relatively low cost and ease of synthesis. PSSA is also stable under various conditions, which makes it suitable for use in various applications. However, one of the limitations of using PSSA is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of PSSA. One area of research is the development of PSSA-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of research is the development of PSSA-based materials for various applications, including drug delivery and sensing. Additionally, further studies are needed to elucidate the mechanism of action of PSSA and its potential interactions with other compounds.
In conclusion, PSSA is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of PSSA and its applications in various fields.
Métodos De Síntesis
The synthesis of PSSA involves the reaction of salicylic acid with sulfanilic acid in the presence of a dehydrating agent such as phosphorus pentoxide. The resulting product is then purified through recrystallization using a suitable solvent. The yield of PSSA obtained from this method is approximately 70-80%.
Aplicaciones Científicas De Investigación
PSSA has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, PSSA has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to inhibit the growth of various bacterial and fungal strains. In agriculture, PSSA has been used as a plant growth regulator, herbicide, and fungicide. In material science, PSSA has been used as a precursor for the synthesis of various organic and inorganic compounds.
Propiedades
Número CAS |
62547-03-9 |
|---|---|
Nombre del producto |
Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]- |
Fórmula molecular |
C13H11NO5S |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
2-hydroxy-5-(phenylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C13H11NO5S/c15-12-7-6-10(8-11(12)13(16)17)20(18,19)14-9-4-2-1-3-5-9/h1-8,14-15H,(H,16,17) |
Clave InChI |
GNSAPYSJRSJRRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)
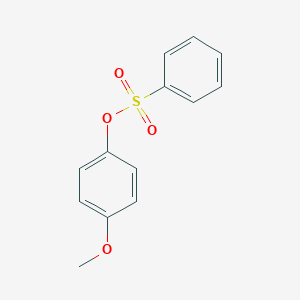
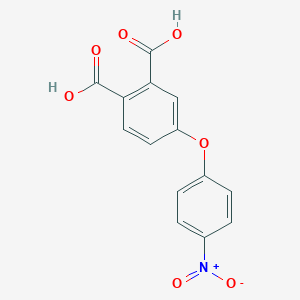
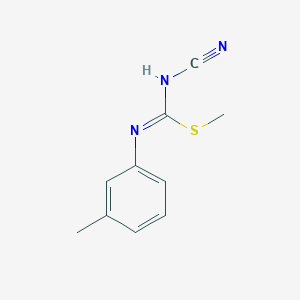
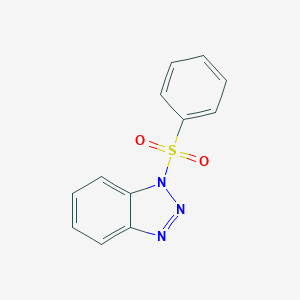
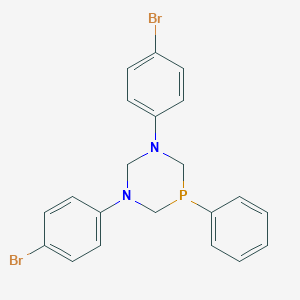
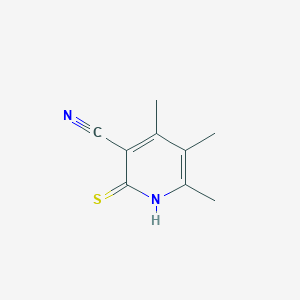
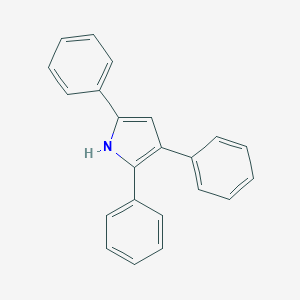
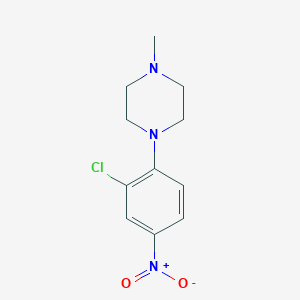
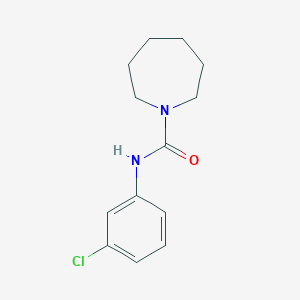
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
